2,4,5-Trichloronitrobenzene
Overview
Description
2,4,5-Trichloronitrobenzene is an organic compound with the molecular formula C6H2Cl3NO2. It is a white to light yellow crystalline solid that is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals . This compound is known for its strong oxidizing properties and toxicity, making it a substance that requires careful handling and storage.
Mechanism of Action
Target of Action
It’s known that this compound can cause the formation of methemoglobin when absorbed into the body .
Mode of Action
2,4,5-Trichloronitrobenzene is an irritant and may be harmful by inhalation, ingestion, or skin absorption . When absorbed into the body, it leads to the formation of methemoglobin, which in sufficient concentration causes cyanosis . Cyanosis is a condition characterized by a bluish or purplish discoloration of the skin and mucous membranes due to high levels of deoxygenated hemoglobin in the blood or a structural abnormality in the hemoglobin molecule.
Biochemical Pathways
The degradation of this compound proceeds via dioxygenation of the aromatic nuclei, furnishing 3,4,6-trichlorocatechol . The intermediary cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol) formed from this compound is rearomatized by an NAD-dependent dihydrodiol dehydrogenase activity . Subsequent ortho cleavage is catalyzed by a type II catechol 1,2-dioxygenase producing the corresponding 2,3,5-trichloromuconate which is channeled into the tricarboxylic acid pathway via an ordinary degradation sequence, which in the present case included 2-chloro-3-oxoadipate .
Pharmacokinetics
It’s known that this compound is insoluble in water , which could affect its absorption and distribution in the body. Its density is 1.79, and it has a melting point of 52-57 °C .
Result of Action
The primary result of this compound action is the formation of methemoglobin, leading to cyanosis if the concentration is sufficient . This compound is also an irritant and may cause eye and skin irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s insoluble in water , which could affect its distribution in aquatic environments. It’s also probably combustible , indicating that it could degrade in high-temperature environments. Furthermore, it’s incompatible with strong bases and strong oxidizing agents , suggesting that its stability and action could be affected in environments containing these substances.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a strong oxidizer and is highly toxic
Cellular Effects
Exposure to 2,4,5-Trichloronitrobenzene may cause eye and skin irritation . Absorption into the body leads to the formation of methemoglobin, which in sufficient concentration causes cyanosis . It is harmful by inhalation, ingestion, or skin absorption . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, oxides of nitrogen, chlorine, and hydrogen chloride gas .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trichloronitrobenzene can be synthesized through the nitration of 1,2,4-trichlorobenzene. The process involves the following steps :
Reactants: 1,2,4-trichlorobenzene, concentrated sulfuric acid, and concentrated nitric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, typically not exceeding 50°C. The nitration mixture is slowly added to the 1,2,4-trichlorobenzene under stirring.
Isolation: After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is then filtered, washed, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloronitrobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to 2,4,5-trichloroaniline using reducing agents like iron powder and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, it can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Reduction: 2,4,5-Trichloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Different oxidized products based on the reaction conditions.
Scientific Research Applications
2,4,5-Trichloronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
- 2,3,4-Trichloronitrobenzene
- 2,4,6-Trichloronitrobenzene
- 3,4,5-Trichloronitrobenzene
Comparison:
- 2,4,5-Trichloronitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and toxicity.
- 2,3,4-Trichloronitrobenzene and 2,4,6-Trichloronitrobenzene have different substitution patterns, leading to variations in their chemical behavior and biological effects.
- 3,4,5-Trichloronitrobenzene is noted for its higher nephrotoxic potential compared to this compound .
Properties
IUPAC Name |
1,2,4-trichloro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBMZRLVYKVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026203 | |
Record name | 2,4,5-Trichloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms or needles in alcohol; yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,4-Trichloro-5-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19194 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
550 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.79 at 73 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000792 [mmHg] | |
Record name | 1,2,4-Trichloro-5-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19194 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-69-0 | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5-Trichloronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichloronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 89-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 89-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2,4-trichloro-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Trichloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1,2,4-trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFY8PZD2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
135 to 136 °F (NTP, 1992) | |
Record name | 2,4,5-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4,5-Trichloronitrobenzene in chemical synthesis?
A1: this compound serves as a key intermediate in the synthesis of various chemical compounds. For instance, it can be used to produce 3,5-difluoroaniline, a valuable compound in pharmaceutical and agrochemical industries []. Additionally, it can be transformed into 2,4-difluoroaniline and 1,3-difluorobenzene, further expanding its synthetic utility [].
Q2: How is the gamma-isomer of Benzene Hexachloride (BHC) related to this compound?
A2: Researchers explored the conversion of inactive BHC isomers into valuable compounds to reduce the residual toxicity associated with organochlorine pesticides like BHC [, ]. This process involves several steps, with this compound being a key intermediate. The synthesis starts with the isolation of the gamma-isomer from technical BHC and proceeds through the formation of 1,2,4-trichlorobenzene, which is then converted to this compound [, ].
Q3: What are the environmental concerns associated with this compound and related chlorinated benzenes?
A3: Chlorinated benzenes, including this compound, raise environmental concerns due to their persistence and potential toxicity. Research indicates that certain Pseudomonas strains can degrade chlorinated benzenes like 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene, offering a potential bioremediation strategy []. These strains utilize these compounds as a carbon and energy source, breaking them down and releasing chloride ions [].
Q4: How does the structure of this compound affect its Nuclear Magnetic Resonance (NMR) spectra?
A4: Studies on the NMR spectra of oriented molecules reveal that this compound exhibits "deceptive simplicity" in its spectra []. This phenomenon arises from the degeneracy of subspectra, meaning that certain spectral lines overlap, leading to a simpler appearance than expected based on the molecule's complexity [].
Q5: What insights did in vitro nephrotoxicity studies provide about this compound and its isomer, 2,4,6-Trichloronitrobenzene?
A5: In vitro research using isolated rat renal cortical cells investigated the nephrotoxic potential of this compound and its isomer, 2,4,6-Trichloronitrobenzene []. Results showed that 2,4,6-Trichloronitrobenzene exhibited higher nephrotoxicity than this compound []. The study also suggested that free radicals contribute to the nephrotoxicity of both isomers [].
Q6: What strategies can be employed to improve the synthesis of 2,4-difluoroaniline from this compound?
A6: Researchers achieved a significant improvement in the synthesis of 2,4-difluoroaniline from this compound by employing potassium fluoride (KF) []. This method offers a more cost-effective route compared to using the expensive 1,3-dichlorobenzene as a starting material [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.